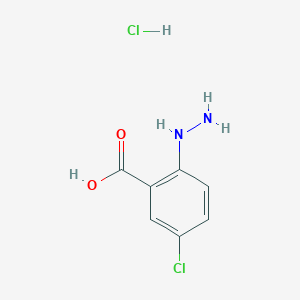
5-Chloro-2-hydrazinobenzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2·HCl and a molecular weight of 223.06 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its white to light yellow crystalline powder appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinobenzoic acid hydrochloride typically involves the chlorination of 2-hydrazinobenzoic acid. The reaction conditions often include the use of hydrochloric acid as a catalyst and solvent . The process can be summarized as follows:
Chlorination: 2-Hydrazinobenzoic acid is treated with chlorine gas in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted benzoic acids.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydrazinobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydrazinobenzoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include redox reactions and nucleophilic substitutions, which alter the activity of target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinobenzoic acid hydrochloride: Similar in structure but lacks the chlorine atom.
5-Chloro-2-hydroxybenzoic acid hydrazide: Contains a hydroxyl group instead of a hydrazine group.
3-Chlorobenzoic acid hydrazide: Similar but with the chlorine atom in a different position.
Uniqueness
5-Chloro-2-hydrazinobenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom enhances its electrophilic properties, making it more reactive in nucleophilic substitution reactions compared to its analogs.
Propiedades
Fórmula molecular |
C7H8Cl2N2O2 |
|---|---|
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
5-chloro-2-hydrazinylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
Clave InChI |
XCRANKQWSKKZLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















